N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The reaction progress is often monitored by thin layer chromatography (TLC) .Molecular Structure Analysis
The structure of this compound includes a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzothiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The benzothiazole ring in the molecule can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The exact reactions that this specific compound can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Synthesis and Characterization
A significant area of research involving this compound focuses on its synthesis and characterization. Studies have demonstrated methods for synthesizing various derivatives, highlighting their structural properties and potential as bioactive compounds. For instance, Uma et al. (2017) described the synthesis of certain derivatives and noted their biological activity, particularly their toxicity against bacteria when chlorine and methoxy groups are present (Uma et al., 2017). Similarly, McLaughlin et al. (2016) identified and characterized a related compound, providing insights into its structure and potential mislabeling issues in research chemicals (McLaughlin et al., 2016).
Optical and Structural Properties
Research on this compound also extends to its optical and structural properties. Jiang et al. (2012) synthesized a series of derivatives, analyzing their UV-vis absorption, fluorescence spectral characteristics, and the impact of various substituents on these properties (Jiang et al., 2012).
Pharmacological Potential
Exploring the pharmacological potential of such compounds is another key area of research. Yamamoto et al. (2016) identified a derivative as a potent glycine transporter 1 inhibitor, indicating potential therapeutic applications (Yamamoto et al., 2016).
Biological Activities
The biological activities of these compounds are of particular interest, with studies exploring their antibacterial properties. For example, Rai et al. (2009) synthesized a series of derivatives and evaluated their antibacterial efficacy, finding specific compounds with significant activity against various bacteria (Rai et al., 2009).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-4-25-12(2)10-15(23-25)19(26)24(11-13-6-5-9-28-13)20-22-17-16(27-3)8-7-14(21)18(17)29-20/h7-8,10,13H,4-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPHWTJSFNAHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.